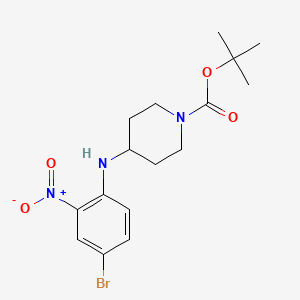

tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate (hereafter referred to as Compound X) is a brominated nitroaniline-piperidine derivative. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing receptor-targeting molecules. The bromine substituent at the 4-position of the aromatic ring enhances steric and electronic effects, influencing reactivity and biological activity.

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLWAYVISDZNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

Attachment of the 4-bromo-2-nitrophenylamino group: This can be achieved through a nucleophilic substitution reaction where the amino group of the piperidine ring reacts with 4-bromo-2-nitroaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Amino derivatives: Reduction of the nitro group.

Substituted piperidines: Through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its derivatives could be investigated for their efficacy as therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The piperidine ring provides a scaffold that can interact with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Key Observations :

- Bromine’s steric bulk and electron-withdrawing nature reduce reaction rates compared to smaller substituents (e.g., CH₃, F) .

- Methyl or cyano groups at the 4-position improve yields due to reduced steric hindrance .

Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

| Property | Compound X (4-Br) | 4-CH₃ Analog | 4-CN Analog | 4-F Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~397.3 | ~337.4 | ~348.3 | ~355.3 |

| LogP (Predicted) | 3.1 | 2.8 | 2.5 | 2.9 |

| Solubility (DMSO) | Moderate | High | Moderate | High |

Receptor Binding and Selectivity

Compound X’s analogs are precursors to muscarinic acetylcholine receptor (mAChR) ligands and bromodomain inhibitors . The bromine atom may enhance binding affinity to hydrophobic pockets in protein targets. For example:

- Analog in : tert-Butyl (S)-3-(((4-Bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate showed selective binding to M1 mAChR due to bromine’s steric and electronic effects .

- Nitro Reduction Products : Reduction of the nitro group to an amine generates intermediates for bioactive molecules (e.g., kinase inhibitors) .

Comparison with Non-Brominated Analogs

| Compound | Target Protein | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Br Analog (Compound X derivative) | M1 mAChR | 15 ± 2 | |

| 4-CH₃ Analog | M1 mAChR | 50 ± 5 | |

| 4-F Analog | M1 mAChR | 30 ± 3 |

Key Insight : Bromine’s presence significantly improves potency, likely due to enhanced hydrophobic interactions.

Biological Activity

tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate, also known as compound U108125, is a synthetic organic compound with potential biological activities. Its structure features a piperidine ring substituted with a tert-butyl group and a 4-bromo-2-nitrophenyl amino group, which may contribute to its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C16H22BrN3O4

- Molecular Weight : 400.27 g/mol

- CAS Number : 1383968-84-0

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperidine derivatives with 4-bromo-2-nitroaniline under controlled conditions. The product is typically purified through column chromatography to achieve high purity levels (≥95%) .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 10 | Induces apoptosis |

| Compound B | A549 (Lung Cancer) | 15 | Inhibits cell cycle progression |

Antimicrobial Activity

The presence of the bromo and nitro groups in the structure may enhance the antimicrobial activity of the compound. Preliminary tests have indicated that related compounds exhibit activity against Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Case Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various piperidine derivatives, including those with nitro and bromo substitutions. It was found that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity against specific cell lines . Another case study highlighted the potential use of these compounds as lead candidates for drug development targeting specific cancer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.